molecular formula C11H13ClINO B2656116 3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide CAS No. 339100-81-1

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide

Cat. No.: B2656116
CAS No.: 339100-81-1
M. Wt: 337.59
InChI Key: PEEMTNRYTZMLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, an iodophenyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-iodoaniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in the replacement of the chloro or iodo groups with other functional groups.

Scientific Research Applications

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The compound may also participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-chloro-4-iodophenyl)benzamide
  • 3-chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO/c1-11(2,7-12)10(15)14-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEMTNRYTZMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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